N-(3,4-difluorophenyl)-2-ethylbutanamide
Description
N-(3,4-Difluorophenyl)-2-ethylbutanamide is a fluorinated amide compound characterized by a 3,4-difluorophenyl group attached to a 2-ethylbutanamide moiety. Fluorination at the phenyl ring is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity in medicinal chemistry . The 2-ethylbutanoyl chain may influence solubility and conformational flexibility compared to bulkier or more rigid substituents observed in related compounds.
Properties
Molecular Formula |
C12H15F2NO |
|---|---|
Molecular Weight |
227.25 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C12H15F2NO/c1-3-8(4-2)12(16)15-9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
WXODUHNIBGBDRE-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)F)F |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural and Functional Group Analysis
The table below compares N-(3,4-difluorophenyl)-2-ethylbutanamide with three structurally related compounds from the evidence:
2.2 Key Findings
Hydrogen Bonding and Crystal Packing: The diphenylacetamide analog forms 1D chains through N–H···O hydrogen bonds, stabilizing its crystal lattice . The sulfonamide derivative exhibits a larger dihedral angle (66.05°) between aromatic rings, with weak N–H···O and C–H···O interactions creating extended 1D networks .
Biological Relevance: The sulfonamide analog’s tyrosinase inhibition highlights the role of functional groups (e.g., sulfonamide vs. amide) in biological activity .
Impact of Fluorination :
- Fluorination at the phenyl ring (common in all analogs) improves resistance to oxidative metabolism and enhances membrane permeability .
- The heptafluorobutanamide’s fully fluorinated acyl chain () likely increases lipophilicity and thermal stability, though excessive fluorination may reduce solubility .
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